SB-267268

Description

Overview of Integrin Receptor Family in Biological Systems

The integrin family comprises heterodimeric receptors formed by the noncovalent association of one alpha (α) subunit and one beta (β) subunit. nih.govnus.edu.sglibretexts.orgthno.orgwikipedia.orgmdpi.com In mammals, there are 18 known α subunits and 8 β subunits, which can combine to form at least 24 distinct integrin heterodimers, each often exhibiting specific ligand binding preferences and cellular distribution. libretexts.orgthno.orgwikipedia.orgmdpi.com

Each integrin heterodimer consists of a large extracellular domain responsible for ligand binding, a single transmembrane helix for each subunit, and typically short cytoplasmic tails that interact with intracellular proteins. nih.govnus.edu.sglibretexts.orgthno.orgmdpi.com The extracellular head region, formed by portions of both α and β subunits, is critical for recognizing and binding to extracellular ligands. nih.govnus.edu.sg The association of specific α and β subunits dictates the ligand specificity and function of the resulting integrin heterodimer. libretexts.orgwikipedia.orgmdpi.com

A primary function of integrins is to mediate cell adhesion to the ECM. nih.govnus.edu.sglibretexts.orgmdpi.com Many ECM proteins, such as fibronectin, vitronectin, fibrinogen, and osteopontin, contain a common amino acid sequence motif, Arginine-Glycine-Aspartic acid (RGD), which is recognized and bound by a subset of integrins, including several αv and β3/β5 containing integrins. nih.govmdpi.comannualreviews.orgwikipedia.orgacs.org This RGD motif serves as a key recognition site for cell attachment. annualreviews.orgwikipedia.orgacs.org Beyond RGD, integrins can also bind to other recognition sequences and interact with non-ECM ligands, including counter-receptors on other cells, bacterial polysaccharides, and viral proteins. nih.govmdpi.com

Through their interactions with the ECM and other ligands, and by transducing signals bidirectionally across the cell membrane, integrins regulate a multitude of cellular processes. nih.govnus.edu.sglibretexts.orgmdpi.comthno.orgiiarjournals.orgbiologists.comnih.gov These include fundamental activities such as cell adhesion, migration, proliferation, differentiation, survival, and apoptosis. nih.govlibretexts.orgmdpi.comthno.orgiiarjournals.orgbiologists.comnih.gov They play a critical role in maintaining tissue homeostasis and are also implicated in various pathological conditions when their function is dysregulated. libretexts.orgmdpi.comthno.orgbiologists.comnih.gov

Integrins are significantly involved in pathological processes, including angiogenesis and inflammation. libretexts.orgmdpi.commdpi.comnih.govnih.govarvojournals.orgnih.govretina-specialist.commdpi.comfrontiersin.org In angiogenesis, the formation of new blood vessels, integrins such as αvβ3 and αvβ5 are particularly important for the migration and survival of endothelial cells. thno.orgiiarjournals.orgnih.govmdpi.comfrontiersin.org These integrins are often upregulated on endothelial cells in areas of active angiogenesis, such as in tumors, wounds, and sites of inflammation. thno.org In inflammation, integrins facilitate the adhesion and migration of leukocytes across the vascular wall to sites of inflammation. thno.orgmdpi.comnih.govfrontiersin.org

Rationale for Integrin Antagonism in Disease Pathogenesis

Given their central roles in cellular processes critical to disease development, integrins represent attractive therapeutic targets. thno.orgmdpi.comnih.govretina-specialist.com Antagonizing integrin function can potentially disrupt pathological processes like uncontrolled cell proliferation, migration, and angiogenesis. mdpi.comnih.gov

Integrins, particularly αvβ3 and αvβ5, have been identified as key players in ocular neovascularization and retinopathies, such as age-related macular degeneration (AMD) and diabetic retinopathy (DR). arvojournals.orgnih.govretina-specialist.comiu.eduophthalmologytimes.com These conditions are characterized by the abnormal growth of blood vessels in the retina or choroid, leading to vision loss. nih.govretina-specialist.com Targeting these integrins offers a potential therapeutic strategy to inhibit the pathological angiogenesis that drives these diseases. arvojournals.orgnih.govretina-specialist.comiu.eduophthalmologytimes.com Preclinical studies have explored the efficacy of integrin antagonists in attenuating retinal angiogenesis in animal models of ischemic retinopathies. arvojournals.orgnih.goviu.eduresearchgate.netcapes.gov.br

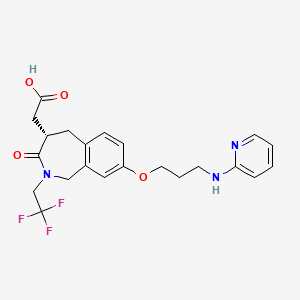

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDGZHKJXXVONO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205678-26-8 | |

| Record name | SB-267268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-267268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AXG87WLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Sb 267268

Receptor Binding Specificity and Functional Potency

SB-267268 demonstrates potent binding affinity for αvβ3 and αvβ5 integrins across different species, including human, monkey, and murine. arvojournals.orgresearchgate.netnih.govmedchemexpress.commedchemexpress.comchemsrc.comcapes.gov.br This binding exhibits nanomolar potency. arvojournals.orgresearchgate.netnih.govmedchemexpress.comcapes.gov.br

Affinity for Human, Monkey, and Murine αvβ3 and αvβ5 Integrins

Studies have shown that this compound binds to human αvβ3 with a Ki of 0.9 nM, monkey αvβ3 with a Ki of 0.5 nM, and human αvβ5 with a Ki of 0.7 nM. medchemexpress.commedchemexpress.comchemsrc.com It also inhibits human and mouse αvβ3 with IC50 values of 0.68 nM and 0.29 nM, respectively. medchemexpress.commedchemexpress.comchemsrc.com

Here is a summary of the binding affinities:

| Integrin Subtype | Species | Binding Affinity (Ki or IC50) |

| αvβ3 | Human | 0.9 nM (Ki) medchemexpress.commedchemexpress.comchemsrc.com |

| αvβ3 | Monkey | 0.5 nM (Ki) medchemexpress.commedchemexpress.comchemsrc.com |

| αvβ3 | Murine | 0.29 nM (IC50) medchemexpress.commedchemexpress.comchemsrc.com |

| αvβ5 | Human | 0.7 nM (Ki) medchemexpress.commedchemexpress.comchemsrc.com |

Selectivity Profile Against Other Integrin Subtypes (e.g., αIIbβ3, α5β1, α3β1, αvβ6)

This compound exhibits significant selectivity for αvβ3 and αvβ5 integrins compared to other integrin subtypes. arvojournals.orgnih.govarvojournals.orgiu.edu It has been reported to be more than 1000-fold selective for αvβ3 and αvβ5 receptors compared to integrins such as αIIbβ3, α5β1, and α3β1 in in vitro studies. nih.goviu.edu this compound was also found to be much less potent in inhibiting human, mouse, and rat αvβ6 integrin. medchemexpress.comarvojournals.org Furthermore, this compound did not show appreciable activity when screened against a panel of approximately 50 other receptors and enzymes. arvojournals.orgarvojournals.org

Here is a summary of the selectivity profile based on reported Ki values:

| Integrin Subtype | Binding Affinity (Ki) | Selectivity vs. αvβ3/αvβ5 |

| αvβ3 | 0.9 nM (human) medchemexpress.commedchemexpress.comchemsrc.com | - |

| αvβ5 | 0.7 nM (human) medchemexpress.commedchemexpress.comchemsrc.com | - |

| αIIbβ3 | > 1000 nM researchgate.net | > 1000-fold nih.goviu.edu |

| α5β1 | > 2000 nM researchgate.net | > 1000-fold nih.goviu.edu |

| α3β1 | > 1000 nM researchgate.net | > 1000-fold nih.goviu.edu |

| αvβ6 | Much less potent medchemexpress.comarvojournals.org | Weak engagement researchgate.net |

Cellular and Molecular Mechanisms of Integrin Antagonism

This compound exerts its effects by antagonizing the function of αvβ3 and αvβ5 integrins at the cellular and molecular levels. arvojournals.orgresearchgate.netnih.govcapes.gov.br

Inhibition of Cell Adhesion to RGD-Containing Matrix Proteins

This compound inhibits the attachment of cells to microtiter plates precoated with RGD-containing matrix proteins. arvojournals.orgresearchgate.netnih.govmedchemexpress.comcapes.gov.brarvojournals.org This was demonstrated using αvβ3-transfected HEK293 cells, where this compound inhibited adhesion with an IC50 value of 12 nM. medchemexpress.comarvojournals.org This is consistent with its potent binding data. arvojournals.org

Attenuation of Vitronectin-Mediated Cell Migration (e.g., Aortic Smooth Muscle Cells)

This compound effectively inhibits cell migration mediated by vitronectin. arvojournals.orgnih.govresearchgate.netnih.govcapes.gov.brarvojournals.orgiu.edu Studies using human and rat aortic smooth muscle cells have shown that this compound attenuates vitronectin-mediated migration with IC50 values of approximately 12.3 nM and 3.6 nM, respectively. medchemexpress.comarvojournals.org

Here is a summary of the inhibition of cell adhesion and migration:

| Cellular Process | Cell Type | Ligand/Matrix Protein | IC50 (nM) |

| Cell Adhesion | αvβ3-transfected HEK293 cells | RGD-containing matrix | 12 medchemexpress.comarvojournals.org |

| Cell Migration | Human aortic smooth muscle cells | Vitronectin | ~12.3 medchemexpress.comarvojournals.org |

| Cell Migration | Rat aortic smooth muscle cells | Vitronectin | ~3.6 medchemexpress.comarvojournals.org |

Cellular and Molecular Responses Mediated by Sb 267268

Impact on Angiogenic Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a complex process regulated by numerous signaling molecules and pathways. Vascular Endothelial Growth Factor (VEGF) and its receptor, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), are central to this process. waocp.orgsciforum.netresearchgate.netresearchgate.net SB-267268, by targeting αvβ3 integrin, impacts signaling cascades that are often intertwined with VEGF/VEGFR-2 pathways.

Modulation of Vascular Endothelial Growth Factor (VEGF)-Induced Responses

While this compound is an αvβ3 integrin antagonist, its effects are closely linked to pathways initiated by VEGF. Studies indicate that this compound inhibits angiogenesis stimulated by VEGF. nih.govwaocp.orgresearchgate.netuniprot.orgnih.govnih.govgenecards.org This suggests that the compound interferes with the cellular responses triggered by VEGF binding to its receptors, likely through disrupting cooperative signaling between αvβ3 integrin and VEGFR-2. nih.govwaocp.orgresearchgate.netuniprot.orgnih.govnih.govgenecards.org The precise mechanism does not involve direct modulation of VEGF expression levels but rather the downstream signaling events and cellular functions promoted by VEGF.

Regulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Function

αvβ3 integrin can physically associate or functionally interact with VEGFR-2 on the surface of endothelial cells. nih.govwaocp.orgresearchgate.netuniprot.orgnih.govnih.govgenecards.org This interaction is crucial for optimal VEGFR-2 signaling and subsequent angiogenic responses induced by VEGF. nih.govwaocp.orgresearchgate.netuniprot.orgnih.govnih.govgenecards.org this compound disrupts this cooperative interaction between αvβ3 and VEGFR-2. nih.govwaocp.orgresearchgate.netuniprot.orgnih.govnih.govgenecards.org By blocking αvβ3, this compound impairs the ability of VEGFR-2 to effectively transduce signals, thereby inhibiting endothelial cell migration, proliferation, and tube formation, which are key steps in angiogenesis. nih.govwaocp.orgresearchgate.netuniprot.orgnih.govnih.govgenecards.org

Influence on Distinct Angiogenic Processes

Research into this compound has revealed a differential impact on distinct types of angiogenesis, specifically distinguishing between pathological and developmental processes.

Suppression of Pathologic Angiogenesis

Pathological angiogenesis is a hallmark of various diseases, including cancer and certain retinopathies. This compound has demonstrated the ability to suppress pathological angiogenesis in several experimental models. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org This includes inhibition of new blood vessel formation in models of ocular neovascularization, relevant to conditions like age-related macular degeneration and diabetic retinopathy. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org Furthermore, this compound has been shown to inhibit tumor angiogenesis, thereby limiting tumor growth and metastasis in preclinical studies. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org This selective inhibition of pathological angiogenesis is attributed to the increased expression and activity of αvβ3 integrin in the vasculature associated with these disease states compared to quiescent or developmentally growing vessels. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org

A summary of the observed effects of this compound on different angiogenic processes is presented in the table below:

| Angiogenic Process | Effect of this compound | Supporting Evidence/Mechanism |

| Pathologic Angiogenesis (General) | Suppressed | Inhibition of endothelial cell function, disruption of αvβ3/VEGFR-2 signaling. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org |

| Pathologic Angiogenesis (Retinal) | Suppressed | Inhibition in models of retinopathy. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org |

| Pathologic Angiogenesis (Tumor) | Suppressed | Inhibition in tumor models. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org |

| VEGF-induced Angiogenesis | Inhibited | Disruption of αvβ3/VEGFR-2 interaction, downstream signaling. nih.govwaocp.orgresearchgate.netuniprot.orgnih.govnih.govgenecards.org |

Lack of Effect on Developmental Retinal Angiogenesis

Importantly, studies have shown that this compound does not significantly affect normal developmental angiogenesis. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org Specifically, in models of developmental retinal angiogenesis, where new blood vessels form as part of normal development, this compound treatment did not impair this process. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org This differential effect between pathological and developmental angiogenesis highlights the potential selectivity of αvβ3 integrin as a target for anti-angiogenic therapy, allowing for the inhibition of unwanted blood vessel formation in disease without compromising essential developmental processes. waocp.orgresearchgate.netuniprot.orgnih.govgenecards.org

Preclinical Efficacy and Pharmacological Studies of Sb 267268

In Vitro Experimental Systems

Initial evaluations of SB-267268 were conducted in controlled laboratory settings to determine its effects on key cellular processes involved in angiogenesis.

Characterization in Cell Adhesion Assays utilizing αvβ3-transfected HEK293 Cells

To assess the direct interaction of this compound with its target, cell adhesion assays were performed using Human Embryonic Kidney (HEK293) cells genetically modified to express the αvβ3 integrin. arvojournals.orgmesoscale.comresearchgate.net These experiments demonstrated that this compound effectively inhibited the attachment of these αvβ3-transfected HEK293 cells to microtiter plate wells that were pre-coated with RGD-containing matrix proteins. arvojournals.orgmesoscale.comresearchgate.net The RGD motif is a common recognition site for integrins, and the ability of this compound to block this interaction underscores its mechanism as an integrin antagonist.

Evaluation in Vitronectin-Mediated Cell Migration Assays

The migration of vascular cells is a critical step in the formation of new blood vessels. In vitronectin-mediated cell migration assays, this compound was shown to inhibit the migration of both human and rat aortic smooth muscle cells. arvojournals.orgmesoscale.comresearchgate.net Vitronectin is an extracellular matrix protein that promotes cell migration through integrin binding. By blocking this interaction, this compound demonstrated its capacity to interfere with a fundamental process of angiogenesis.

In Vivo Animal Models of Angiogenesis-Related Pathologies

Following promising in vitro results, the efficacy of this compound was further examined in a relevant animal model of ischemic retinal pathology.

Murine Model of Retinopathy of Prematurity (ROP)

A well-established murine model of oxygen-induced retinopathy, which mimics the pathology of Retinopathy of Prematurity (ROP) in premature infants, was utilized to evaluate the anti-angiogenic effects of this compound in a living organism. arvojournals.orgmesoscale.comresearchgate.netnih.gov

In the murine ROP model, the administration of this compound resulted in a significant reduction of pathologic retinal neovascularization. arvojournals.orgmesoscale.comresearchgate.net Studies have shown that treatment with this non-peptidic antagonist of αvβ3 and αvβ5 integrins can decrease pathological angiogenesis by approximately 50%. arvojournals.orgmesoscale.comresearchgate.net Importantly, this inhibitory effect was specific to the pathological blood vessel growth, as this compound had no discernible effect on the normal developmental retinal angiogenesis in control animals. arvojournals.orgmesoscale.comresearchgate.net

To understand the molecular mechanisms underlying the observed reduction in neovascularization, the expression levels of key angiogenic factors were analyzed. In the inner retina of the ROP mice, there was a notable upregulation of both Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, at the messenger RNA (mRNA) level. arvojournals.orgmesoscale.comresearchgate.net Treatment with this compound led to a reduction in the mRNA levels of both VEGF and VEGFR-2 in the retinal tissues of these animals. arvojournals.orgmesoscale.comresearchgate.net This suggests that the anti-angiogenic effects of this compound may be mediated, at least in part, by its ability to downregulate the expression of critical pro-angiogenic signaling molecules.

Assessment of Blood Vessel Profiles in the Inner Retina

The therapeutic potential of this compound in mitigating pathological angiogenesis has been evaluated in a murine model of oxygen-induced retinopathy (OIR), which serves as a standard model for studying ischemic retinopathies. researchgate.netfrontiersin.orgnih.gov In these preclinical studies, C57BL/6 mice subjected to hyperoxia to induce retinopathy of prematurity (ROP) demonstrated a significant reduction in pathological blood vessel formation following treatment with this compound. researchgate.netarvojournals.orgmesoscale.com

Researchers quantified the extent of neovascularization by counting the number of blood vessel profiles (BVPs) in the inner retina from paraffin (B1166041) sections of the eyes. researchgate.netmesoscale.com The results indicated that this compound reduced pathological angiogenesis in the inner retina of ROP mice by approximately 50% compared to vehicle-treated controls. researchgate.netarvojournals.orgmesoscale.com Notably, the administration of this compound had no discernible effect on the normal developmental retinal angiogenesis in healthy control animals (shams), suggesting a selective action on pathological vessel growth. researchgate.netarvojournals.org This inhibitory effect on neovascularization was associated with a reduction in the upregulated messenger RNA (mRNA) levels of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, in the inner retina of the ROP mice. researchgate.netarvojournals.orgmesoscale.com

Table 1: Effect of this compound on Pathological Angiogenesis in a Mouse Model of Retinopathy of Prematurity

| Treatment Group | Pathological Angiogenesis Reduction | Effect on Developmental Angiogenesis |

|---|---|---|

| This compound | ~50% | No effect |

Investigations in Other Disease Models (e.g., Fibrotic Models)

The pharmacological activity of this compound has also been explored in the context of fibrotic diseases, where integrins are known to play a role in the activation of key pro-fibrotic mediators. nih.gov Specifically, its effects were assessed in a preclinical model of lung fibrosis to determine its influence on signaling pathways central to the progression of fibrosis. nih.gov

Assessment of Transforming Growth Factor-β (TGFβ) Signaling Pathways

Transforming growth factor-β (TGFβ) is a crucial cytokine in the development of fibrosis, and its activation is a key event in disease pathogenesis. nih.govescholarship.org One of the primary mechanisms of TGFβ activation involves integrins, particularly the αvβ6 integrin. nih.gov The canonical TGFβ signaling pathway involves the phosphorylation of downstream proteins, including Smad2 (pSmad2). nih.govmdpi.com

In a study investigating TGFβ activity in a fibrotic lung model, this compound, a known αvβ3/αvβ5 inhibitor, was assessed for its ability to modulate this pathway. nih.gov The research found that this compound did not inhibit the levels of pSmad2. nih.gov This finding suggests that in this particular fibrotic system, the inhibition of αvβ3 and αvβ5 integrins by this compound is not sufficient to block the activation of the TGFβ pathway. nih.gov The data indicate that the αvβ6 integrin is both necessary and sufficient for activating TGFβ in this context. nih.gov

Specificity of Action Relative to Other Integrin Inhibitors (e.g., αvβ1, αvβ6 inhibitors)

The specificity of this compound's action becomes apparent when compared with inhibitors of other integrins in the same fibrotic model. nih.gov While this compound is a potent antagonist of αvβ3 and αvβ5 integrins, its lack of effect on TGFβ-mediated pSmad2 signaling highlights its distinct mechanism of action compared to inhibitors targeting other αv integrins. researchgate.netnih.gov

In the same study, an αvβ1 inhibitor, c8, was also evaluated and, like this compound, it failed to inhibit pSmad2 levels. nih.gov This contrasts with the effects of αvβ6 inhibitors, which are known to effectively block TGFβ activation in fibrotic models. nih.govmdpi.com This evidence underscores that while multiple integrins are implicated in fibrosis, the activation of the TGFβ signaling pathway in certain tissues, such as the fibrotic lung, is predominantly and specifically mediated by the αvβ6 integrin. nih.gov Therefore, the therapeutic efficacy of an integrin inhibitor in this context is highly dependent on its specificity for the particular integrin subtype driving the core pathological pathway. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Translational Research and Therapeutic Implications of Sb 267268

Potential Therapeutic Applications in Ocular Diseases

SB-267268 has been investigated for its potential therapeutic use in several ocular conditions driven by pathological angiogenesis.

Retinopathy of Prematurity (ROP)

Retinopathy of Prematurity (ROP) is a disease affecting the immature vasculature in the eyes of premature infants, characterized by delayed physiological retinal vascular development followed by pathological neovascularization into the vitreous. nih.gov Pathologic angiogenesis in ROP is linked to the upregulation of vascular endothelial growth factor (VEGF) and its second receptor, VEGFR-2. arvojournals.org

Studies using a murine model of ROP have investigated the effects of this compound. In this model, chronic administration of this compound was shown to reduce pathologic angiogenesis by approximately 50% compared to control groups. researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org The treatment did not appear to affect developmental retinal angiogenesis in control (sham) mice. researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org Furthermore, this compound treatment in ROP mice reduced the elevated mRNA expression levels of both VEGF and VEGFR-2 in the inner retina. researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org These findings suggest that the anti-angiogenic effects of this compound in ROP may involve the downregulation of the VEGF/VEGFR-2 system. arvojournals.orgarvojournals.org

Data from a murine ROP model study:

| Treatment Group | Pathologic Angiogenesis Reduction (%) | VEGF mRNA Expression | VEGFR-2 mRNA Expression |

| ROP + this compound | ~50% researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org | Reduced researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org | Reduced researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org |

| ROP + Vehicle | 0% | Upregulated researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org | Upregulated researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org |

| Sham + this compound | No effect on developmental angiogenesis researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org | - | - |

| Sham + Vehicle | - | - | - |

Proliferative Diabetic Retinopathy (PDR)

Proliferative Diabetic Retinopathy (PDR) is a complication of diabetes characterized by the growth of new, abnormal blood vessels in the retina and into the vitreous cavity, which can lead to hemorrhage and vision loss. arvojournals.org Pathologic angiogenesis in PDR is also linked to the upregulation of VEGF and VEGFR-2. arvojournals.org

The αvβ3 and αvβ5 integrins are considered potential targets for anti-angiogenic therapy in ischemic retinal pathologies such as PDR because of their implication in new blood vessel formation. arvojournals.orgarvojournals.orgnih.gov While specific detailed research findings on this compound directly in PDR animal models were not extensively detailed in the provided text snippets, its effectiveness in reducing pathologic angiogenesis and downregulating VEGF/VEGFR-2 in a model of ischemic retinopathy (ROP) suggests potential relevance for PDR. arvojournals.org Integrin inhibition strategies, including preclinical candidates like this compound, are being explored for their potential in treating diabetic retinopathy and diabetic macular edema. iu.edunih.govnih.govencyclopedia.pub

Age-Related Macular Degeneration (AMD)

Age-Related Macular Degeneration (AMD), particularly the "wet" form, is a leading cause of vision loss characterized by the growth of abnormal blood vessels across the macula, known as choroidal neovascularization (CNV). fightforsight.org.uk Integrins, including αvβ3, are expressed in tissues undergoing pathological angiogenesis such as AMD. researchgate.net

Preclinical candidates, including this compound, are being investigated for their potential to decrease choroidal neovascularization (CNV). iu.edunih.govtandfonline.comnih.gov Although this compound was reportedly studied in a Phase 1 clinical trial for AMD, no clinical trial results have been published in the provided information. iu.edunih.gov

Strategic Role in Anti-Angiogenic Treatment Paradigms

Given its mechanism as an integrin antagonist and its effects on angiogenesis and VEGF expression, this compound's potential role within anti-angiogenic treatment strategies for ischemic retinopathies has been considered. researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org

Consideration as a Monotherapy for Ischemic Retinopathies

This compound's ability to reduce pathologic angiogenesis and influence the VEGF/VEGFR-2 system in a preclinical model of ischemic retinopathy (ROP) supports its consideration as a potential monotherapy for such conditions. researchgate.netarvojournals.orgnih.govcapes.gov.brarvojournals.org Its high affinity for αvβ3 and αvβ5 integrins and reported good pharmacokinetics, including high oral bioavailability, have been suggested as features that might make it a promising treatment for ischemic retinopathies compared to some existing integrin antagonists. arvojournals.orgarvojournals.org

Application in Cases Refractory to Standard Anti-VEGF Treatments

Standard treatment for several retinovascular diseases, such as neovascular AMD and diabetic macular edema (DME), involves the use of anti-vascular endothelial growth factor (anti-VEGF) agents scielo.brdovepress.com. While effective for many patients, a significant proportion exhibit incomplete responses or develop resistance to anti-VEGF therapies over time dovepress.compreprints.org. This highlights a need for alternative or adjunctive treatment strategies nih.goviu.edupreprints.org.

Integrins, particularly αvβ3 and αvβ5, are involved in the pathological angiogenesis that occurs in conditions like retinopathy of prematurity (ROP) and proliferative diabetic retinopathy arvojournals.org. Research suggests that integrin inhibition could serve as a primary therapy, an adjunctive therapy to anti-VEGF agents, or potentially play a role in treating cases that are refractory to anti-VEGF treatments nih.goviu.edu.

Preclinical studies have investigated the potential of this compound in models of ischemic retinopathy. In a mouse model of ROP, this compound was shown to reduce pathological angiogenesis by approximately 50% nih.goviu.eduarvojournals.orgresearchgate.net. This effect was associated with a decrease in the expression of VEGF and VEGFR2 mRNA in the retina, suggesting that the anti-angiogenic effects of this compound may involve the downregulation of the VEGF/VEGFR-2 system arvojournals.orgresearchgate.netarvojournals.org. This is significant because upregulation of VEGF and VEGFR-2 is linked to pathological angiogenesis in ischemic retinopathies arvojournals.orgarvojournals.org.

The mechanism by which this compound may be effective in anti-VEGF refractory cases is related to its distinct target and mechanism of action compared to anti-VEGF agents. While anti-VEGF therapies primarily target VEGF-A and its signaling through VEGFR2, integrin antagonists like this compound target cell adhesion molecules that are also critical for angiogenesis nih.goviu.edumdpi.com. Pathological angiogenesis is a complex process involving multiple factors beyond VEGF, and integrins play a role in various aspects of this process, including endothelial cell adhesion, migration, and survival nih.goviu.edu. By targeting αvβ3 and αvβ5 integrins, this compound may interfere with angiogenic pathways that are not fully addressed by anti-VEGF monotherapy, potentially offering a benefit in cases where VEGF-dependent pathways are no longer the sole or primary drivers of disease progression or where resistance mechanisms involving integrins have developed nih.goviu.edupreprints.org.

Data from the ROP mouse model study illustrate the impact of this compound on pathological angiogenesis and gene expression:

| Treatment Group | Pathological Angiogenesis (Blood Vessel Profiles in Inner Retina) | VEGF mRNA Expression | VEGFR-2 mRNA Expression |

| ROP + Vehicle | Increased | Upregulated | Upregulated |

| ROP + this compound | Reduced by ~50% | Reduced | Reduced (similar to sham) |

| Sham + Vehicle | Baseline | Baseline | Baseline |

| Sham + this compound | No significant change | No significant change | No significant change |

| {.table .table-bordered} |

This preclinical evidence suggests a potential role for this compound in addressing pathological angiogenesis by targeting integrins and influencing VEGF/VEGFR-2 expression, which could be relevant for anti-VEGF refractory conditions.

Comparative Analysis with Other Preclinical and Clinical Integrin Antagonists

This compound is one of several integrin antagonists that have been investigated for therapeutic use, particularly in the context of neovascular diseases. Integrin antagonists can be broadly categorized based on their target specificity and chemical nature (peptidic or non-peptidic) nih.goviu.edugoogle.com.

Preclinical candidates for anti-integrin therapy in retinovascular diseases include this compound (targeting αvβ3 and αvβ5), AXT-107 (targeting α5β1 and activating Ang2/Tie2 signaling), JNJ-26076713, Cilengitide (targeting αvβ3 and αvβ5), and Lebecetin nih.goviu.eduresearchgate.net. These preclinical agents have shown promise in reducing retinal permeability, angiogenesis, and/or choroidal neovascularization (CNV) in animal models nih.goviu.eduresearchgate.net.

In terms of target specificity, this compound is noted for its selective antagonism of αvβ3 and αvβ5 integrins nih.goviu.eduarvojournals.org. Cilengitide also targets αvβ3 and αvβ5 nih.goviu.edu. In contrast, AXT-107 primarily targets α5β1 integrin nih.goviu.edu. Other integrin antagonists like JSM6427 are also α5β1 antagonists researchgate.net. ATN-161 is a non-RGD peptide antagonist that blocks both α5β1 and αvβ3 researchgate.net.

Clinical candidates for integrin-based therapy in retinal diseases include risuteganib (B610494) (formerly LHA510, an α5β1 antagonist), THR-687 (a pan-RGD integrin antagonist), and SF-0166 (an α5β1 antagonist) nih.goviu.edu. These agents have shown promise in early clinical studies for conditions like DME and AMD nih.goviu.edu.

Comparing this compound to clinical candidates highlights the different stages of development. While agents like risuteganib, THR-687, and SF-0166 have progressed to clinical trials and shown some early positive results, this compound was reported to be studied in a Phase 1 clinical trial for AMD, but no clinical trial results have been published nih.goviu.edu.

The chemical nature of the antagonists also varies. This compound is described as a nonpeptidic small molecule arvojournals.org. Cilengitide is a cyclic peptide google.com. Other antagonists may be peptides or monoclonal antibodies (like volociximab, an α5β1 antibody) researchgate.net. The small molecule nature of this compound was suggested to potentially offer advantages in terms of oral bioavailability compared to some other integrin antagonists administered systemically or intraocularly, although the primary route of administration in preclinical studies mentioned was intraperitoneal arvojournals.org.

Preclinical data provide some basis for comparison of efficacy. For instance, in the ROP model, this compound reduced pathological angiogenesis by 50% nih.goviu.eduarvojournals.orgresearchgate.net. Other preclinical studies with different integrin antagonists in various neovascular models have also shown reductions in angiogenesis and/or vascular permeability nih.goviu.eduresearchgate.net. However, direct head-to-head comparisons of efficacy across different studies and animal models are challenging due to variations in experimental design and disease models.

The rationale for developing different integrin antagonists with varying specificities stems from the diverse roles of different integrin subtypes in pathological processes. Targeting specific integrins like αvβ3, αvβ5, or α5β1 may offer distinct therapeutic benefits depending on the specific disease context and the integrins involved in the underlying pathology nih.goviu.eduresearchgate.net. The development of pan-RGD antagonists like THR-687 aims to block multiple integrins that recognize the RGD motif, which is present in many extracellular matrix proteins involved in cell adhesion nih.gov.

Future Directions and Research Considerations for Sb 267268

Further Elucidation of Downstream Signaling Cascades and Molecular Networks

Understanding the detailed downstream signaling cascades and molecular networks modulated by SB-267268 is crucial for fully characterizing its therapeutic effects and identifying potential biomarkers or combination therapies. Integrins, including αvβ3 and αvβ5, act as crucial links between the extracellular matrix and the cell cytoskeleton, regulating various cellular processes such as adhesion, migration, proliferation, survival, and apoptosis nih.govmedchemexpress.com. Their functions are often dependent on the activation of focal adhesion kinase (FAK) and its downstream pathways, including the PI3K/Akt and Ras/MAPK pathways medchemexpress.com.

Preclinical studies with this compound in a mouse model of retinopathy of prematurity (ROP) indicated that its anti-angiogenic effects might involve the downregulation of the VEGF/VEGFR-2 system arvojournals.orgarvojournals.orgarvojournals.org. Research suggests that the VEGF/VEGFR pathway integrates with RGD-binding integrins like αvβ3 and αvβ5, modulating the signaling responses of both receptor systems researchgate.net. Studies have shown that anti-αvβ3 antibodies can inhibit VEGF-induced VEGFR-2 phosphorylation and cell migration when endothelial cells are bound to the αvβ3 ligand vitronectin arvojournals.orgresearchgate.net. This highlights a potential interaction point between integrin and growth factor signaling pathways that warrants further investigation in the context of this compound.

Further research could employ advanced molecular techniques to map the complete spectrum of protein interactions and signaling events that occur upon αvβ3 and αvβ5 inhibition by this compound in different cell types and disease contexts. This could involve phosphoproteomics, transcriptomics, and other systems biology approaches to identify key nodes and pathways affected.

Development of Advanced In Vitro and In Vivo Preclinical Models for Broader Disease Contexts

While initial preclinical studies have focused on conditions like ROP and postmenopausal osteoporosis, the role of αvβ3 and αvβ5 integrins in a wider range of diseases suggests the need for developing and utilizing advanced preclinical models to explore the potential of this compound in broader contexts nih.govspringer.com. Integrins are implicated in the pathogenesis of various conditions, including cancer, diabetic eye diseases, and age-related macular degeneration nih.goviu.edu. They also play a role in inflammation and fibrosis nih.govmedchemexpress.com.

Advanced in vitro models, such as 3D cell culture systems, organoids, and microfluidic devices, can provide more physiologically relevant environments than traditional 2D cultures for studying the effects of this compound on cellular behavior, such as adhesion, migration, and angiogenesis, in a context that better mimics native tissue structure and microenvironment nih.gov. These models can be particularly valuable for investigating the compound's effects on complex cellular interactions and the formation of vascular networks.

In parallel, the development and application of relevant in vivo animal models are crucial for assessing the efficacy and mechanisms of action of this compound in systemic and complex disease settings oup.com. Given the involvement of αvβ3 and αvβ5 integrins in processes like fibrosis and inflammation, preclinical models of fibrotic diseases in various organs or inflammatory conditions could be explored medchemexpress.com. Mouse models, which can recapitulate aspects of human diseases, offer valuable tools for studying the effects of integrin inhibition in vivo oup.comnih.gov. For instance, mouse models of inherited retinal degeneration or other vascular pathologies could provide insights into the potential of this compound in these areas nih.gov.

The use of genetically modified animal models that overexpress or lack specific integrin subunits or related signaling molecules could further help in dissecting the precise mechanisms by which this compound exerts its effects in vivo.

Investigation of Long-Term Efficacy and Potential for Disease Modification

A critical area for future research is the comprehensive investigation of the long-term efficacy of this compound and its potential for disease modification rather than just symptomatic relief. While preclinical studies have shown effects on pathological processes like angiogenesis, understanding whether these effects are sustained over extended periods and can alter the underlying disease trajectory is essential arvojournals.orgarvojournals.orgarvojournals.org.

Studies are needed to evaluate if chronic administration of this compound can lead to sustained inhibition of integrin-mediated processes relevant to disease progression. This would involve designing preclinical studies with longer treatment durations and assessing long-term outcomes, including functional improvements and changes in disease biomarkers or pathological hallmarks.

For diseases where integrins play a role in tissue remodeling or structural changes, such as fibrosis or certain vascular disorders, investigating the potential of this compound to favorably influence these long-term processes is important medchemexpress.com. This could involve histological assessments, imaging techniques, and functional tests to evaluate the impact of long-term treatment on tissue structure and function.

Furthermore, research should explore whether early intervention with this compound could have a more pronounced or sustained impact on disease progression compared to treatment initiated at later stages. This is particularly relevant for chronic and progressive conditions where preventing or slowing down irreversible damage is a key therapeutic goal. The concept of disease modification is a significant focus in the development of therapies for various conditions, and future studies on this compound should aim to provide evidence for such effects nihr.ac.uk.

Q & A

Q. What is the molecular mechanism of SB-267268 in inhibiting pathological angiogenesis, and how does its selectivity for αvβ3/αvβ5 integrins influence experimental design?

this compound is a small-molecule antagonist targeting αvβ3 and αvβ5 integrins, with 1,000-fold selectivity over other integrin subtypes (e.g., αIIbβ3, α5β1) . To study its mechanism, researchers should prioritize in vitro binding assays (e.g., competitive inhibition using fluorescently labeled ligands) and validate findings in disease-specific angiogenesis models (e.g., oxygen-induced retinopathy in rodents). Ensure controls include non-target integrins to confirm selectivity .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in reducing VEGF/VEGFR2 expression?

Animal models of retinal neovascularization (e.g., murine oxygen-induced retinopathy) are well-documented for this compound, showing a 50% reduction in pathological angiogenesis and decreased VEGF/VEGFR2 mRNA levels . Pair these with in vitro endothelial cell sprouting assays under hypoxic conditions to assess VEGF pathway modulation. Include qPCR and Western blotting for mRNA/protein quantification .

Q. How can researchers ensure reproducibility when replicating this compound studies across different laboratories?

Follow guidelines for detailed experimental protocols:

- Specify compound preparation (solvents, concentrations, storage conditions).

- Document animal model parameters (e.g., oxygen exposure duration, genetic background).

- Report statistical methods (e.g., ANOVA with post-hoc tests) and error propagation in dose-response calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound efficacy data between in vitro and in vivo studies?

Contradictions may arise from differences in bioavailability or off-target effects. Address this by:

Q. How can multi-omics approaches enhance understanding of this compound’s downstream signaling pathways?

Integrate transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to map signaling networks modulated by this compound. For example:

- Cluster differentially expressed genes (DEGs) related to angiogenesis (e.g., VEGF, MMP9).

- Validate findings with CRISPR-Cas9 knockout of candidate genes in endothelial cells .

Q. What methodological considerations are critical when combining this compound with anti-VEGF therapies in preclinical studies?

- Use synergy analysis (e.g., Chou-Talalay method) to quantify combined effects.

- Monitor compensatory pathways (e.g., FGF2 upregulation) via phospho-kinase arrays.

- Design longitudinal studies to assess long-term efficacy and resistance mechanisms .

Data Analysis & Validation

Q. How should researchers validate this compound’s target engagement in complex tissue environments?

- Employ fluorescence resonance energy transfer (FRET) probes to visualize integrin inhibition in real time.

- Use immunohistochemistry to colocalize this compound with αvβ3/αvβ5 in tissue sections .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

- Fit data to sigmoidal dose-response curves (variable slope, four parameters) using tools like GraphPad Prism.

- Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit (e.g., R² > 0.95) .

Translational Research

Q. How can this compound studies inform clinical trial design for retinal diseases?

Q. What ethical and methodological challenges arise in human studies involving this compound analogs?

- Adhere to guidelines for participant selection (e.g., excluding patients with bleeding disorders due to integrin roles in platelet function).

- Use double-masking and placebo controls to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.